An In-Depth Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2,5,8,11,14-Pentaoxahexadecan-16-oic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid, a discrete polyethylene glycol (PEG) derivative crucial in modern drug development and bioconjugation.
Introduction: The Role of Discrete PEG Linkers in Bioconjugation
2,5,8,11,14-Pentaoxahexadecan-16-oic acid, also known as mPEG5-acid or MeO-(PEG)4-CH2COOH, is a monodisperse oligo(ethylene glycol) derivative that has garnered significant attention in the pharmaceutical and biotechnology sectors. Unlike traditional polydisperse PEG polymers, its defined molecular weight and structure ensure batch-to-batch consistency and precise control over the properties of the final conjugate. The molecule consists of a chain of five ethylene glycol units, capped with a methyl ether at one end and a carboxylic acid at the other. This heterobifunctional nature is key to its utility as a flexible, hydrophilic spacer and linker in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][2] The PEG chain imparts favorable pharmacokinetic properties, such as increased solubility and prolonged circulation half-life, to the conjugated molecule.
Physicochemical Properties: A Quantitative Overview
The precise chemical and physical properties of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid are fundamental to its handling, reactivity, and performance in various applications.
| Property | Value | Source |
| Molecular Formula | C11H22O7 | [3] |
| Molecular Weight | 266.29 g/mol | [3] |
| CAS Number | 16024-66-1 | [3] |
| Appearance | Colorless to slightly yellow liquid or solid | N/A |
| Boiling Point (Predicted) | 379.6 ± 32.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.125 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.39 ± 0.10 | [3] |
| Solubility | DMSO: 100 mg/mL (375.53 mM) | [4] |
| Soluble in water and most organic solvents. | [2] |
Acidity (pKa)
The predicted pKa of approximately 3.39 suggests that the terminal carboxylic acid is a relatively strong acid for an organic acid, a feature influenced by the electron-withdrawing effect of the adjacent ether oxygen.[3] This acidity is a critical parameter in its reactivity, particularly in coupling reactions. At physiological pH (~7.4), the carboxylic acid group will be predominantly in its deprotonated, carboxylate form, rendering it nucleophilic and ready for activation.
Solubility
The presence of the oligo(ethylene glycol) chain confers high hydrophilicity to the molecule, making it soluble in a wide range of solvents, including water, dimethyl sulfoxide (DMSO), and other common organic solvents.[2][4] This broad solubility is a significant advantage in bioconjugation reactions, which often require a solvent system that can accommodate both a hydrophilic PEG linker and a more hydrophobic small molecule drug or protein.
Stability
Oligo(ethylene glycol) derivatives are generally stable under a range of conditions. However, prolonged exposure to strong acids or bases can lead to degradation of the polyether chain. For the terminal carboxylic acid, standard esterification or amidation reaction conditions are well-tolerated. It is advisable to store the compound at 2-8°C to minimize potential degradation over time.[4]
Synthesis and Characterization: Ensuring Quality and Purity
The synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid typically involves the Williamson ether synthesis, followed by oxidation of a terminal alcohol or hydrolysis of an ester. A common route starts from tetraethylene glycol monomethyl ether.
Caption: A generalized synthetic workflow for 2,5,8,11,14-Pentaoxahexadecan-16-oic acid.
Detailed Synthetic Protocol
The following is a representative, non-optimized protocol for the synthesis of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid:
-
Deprotonation: To a solution of tetraethylene glycol monomethyl ether in anhydrous tetrahydrofuran (THF) at 0°C, add sodium hydride (NaH) portion-wise. Allow the reaction to stir at room temperature for 1 hour. The choice of a strong base like NaH is crucial to ensure complete deprotonation of the terminal hydroxyl group, forming the highly reactive alkoxide.
-
Alkylation: Cool the reaction mixture back to 0°C and add a solution of tert-butyl bromoacetate in anhydrous THF dropwise. The use of a tert-butyl ester protects the carboxylic acid from participating in side reactions and allows for selective deprotection later.
-
Work-up and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude protected acid in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). Stir at room temperature for 2-4 hours. TFA is a strong acid that effectively cleaves the tert-butyl ester with minimal side reactions.
-
Purification: Remove the solvent and excess TFA under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,5,8,11,14-Pentaoxahexadecan-16-oic acid.[5]
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the methoxy group protons around 3.3 ppm, a complex multiplet for the ethylene glycol protons between 3.5 and 3.7 ppm, and a singlet for the methylene protons adjacent to the carboxylic acid around 4.1 ppm. The integration of these signals should be consistent with the molecular structure.
-
¹³C NMR: The carbon NMR will show distinct signals for the methoxy carbon, the carbons of the ethylene glycol units, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of 266.1365 g/mol .[3]
Reactivity and Applications in Drug Development
The primary utility of 2,5,8,11,14-Pentaoxahexadecan-16-oic acid lies in the reactivity of its terminal carboxylic acid, which can be readily coupled to primary amines on biomolecules to form stable amide bonds.
Amide Bond Formation via EDC/NHS Coupling
A widely used and efficient method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS).[6][7][8]
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Causality in Experimental Choices:
-
EDC: EDC is a zero-length crosslinker that activates the carboxyl group, making it susceptible to nucleophilic attack. It is water-soluble, allowing for reactions to be performed in aqueous buffers.[8]
-
NHS: The O-acylisourea intermediate formed with EDC is highly reactive but also unstable in aqueous solutions and prone to hydrolysis back to the carboxylic acid. NHS is added to react with this intermediate to form a more stable, yet still highly amine-reactive, NHS ester. This two-step process increases the efficiency of the coupling reaction.[6][8]
-
pH Control: The activation step with EDC is most efficient at a slightly acidic pH (4.5-5.5), while the subsequent reaction of the NHS ester with the amine is favored at a neutral to slightly basic pH (7.2-8.5).[8][9]
Step-by-Step Protocol for EDC/NHS Coupling
The following is a general protocol for conjugating 2,5,8,11,14-Pentaoxahexadecan-16-oic acid to a primary amine-containing molecule:
-
Reagent Preparation: Prepare fresh stock solutions of the PEG-acid, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or aqueous buffer (e.g., MES buffer for activation).
-
Activation of PEG-Acid: In a reaction vessel, dissolve the PEG-acid in the activation buffer. Add EDC and NHS. A common molar ratio is 1:1.2:1.2 (PEG-acid:EDC:NHS), but this may require optimization. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[6][9]
-
Coupling to the Amine: Add the amine-containing molecule to the activated PEG-acid solution. Adjust the pH to 7.2-8.5 if necessary. Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted NHS esters.
-
Purification: Purify the conjugate using techniques appropriate for the specific product, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion: A Versatile Tool for Advanced Drug Development
2,5,8,11,14-Pentaoxahexadecan-16-oic acid is a well-defined, versatile chemical entity that plays a pivotal role in the development of sophisticated bioconjugates. Its discrete nature ensures reproducibility, while its chemical properties, particularly the reactivity of the terminal carboxylic acid, allow for controlled and efficient conjugation to biomolecules. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug delivery and targeted therapies.
References
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González, L., & Vaillard, S. P. (2013). Evolution of Reactive mPEG Polymers for the Conjugation of Peptides and Proteins. Current Organic Chemistry, 17(16), 1736-1753. Retrieved from [Link]
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Guastavino, J. F., Vaillard, V., Cristaldi, M., & Vaillard, S. (2016). Simple Synthesis of Aldehyde and Carboxylic Acid Terminated Methoxypoly (ethylene glycol). RSC Advances, 6(79), 75863-75870. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic route and chemical structure of (a) mPEG-acid and (b) mPEG-g-chitosan. Retrieved from [Link]
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LookChem. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-oic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Acid Dissociation Constant (p K a ) of Common Monoethylene Glycol (MEG) Regeneration Organic Acids and Methyldiethanolamine at Varying MEG Concentration, Temperature, and Ionic Strength. Retrieved from [Link]
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AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
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ChemBK. (n.d.). 2,5,8,11,14-Pentaoxahexadecan-16-ol. Retrieved from [Link]
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